molecular formula C14H15ClF3N5O3S B2857490 N-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-N'-(((2-morpholino-2-oxoethoxy)amino)methylene)thiourea CAS No. 477885-61-3

N-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-N'-(((2-morpholino-2-oxoethoxy)amino)methylene)thiourea

Cat. No. B2857490
CAS RN: 477885-61-3
M. Wt: 425.81
InChI Key: ZGKQEMQOICJVNJ-UHFFFAOYSA-N
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Description

N-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-N'-(((2-morpholino-2-oxoethoxy)amino)methylene)thiourea is a useful research compound. Its molecular formula is C14H15ClF3N5O3S and its molecular weight is 425.81. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Synthesis Applications

  • Organocatalytic Stereocontrolled Synthesis: This compound has been used in organocatalytic synthesis. For instance, a study demonstrated the stereoselective [3+2] cycloaddition of isocyanoesters to methyleneindolinones, catalyzed by a quinine-based thiourea-tertiary amine, which is similar in structure to the compound . This method allows for the production of optically enriched 3,3'-pyrrolidinyl spirooxindole diastereomers with high enantioselectivities (Wang et al., 2012).

Heterocyclic Synthesis

  • Synthesis of Heterocycles: The compound has applications in the synthesis of heterocycles. Research has shown that the reaction of similar thiourea derivatives with aromatic aldehydes and other reagents can lead to the formation of various heterocyclic compounds, which have potential antibacterial and anticancer activities (Bondock & Gieman, 2015).

Insecticidal Activity

  • Pyridine Derivatives as Insecticides: Studies have explored pyridine derivatives (related in structure to the compound) for their potential use as insecticides. For example, certain pyridine derivatives have shown significant insecticidal activity against pests like cowpea aphids (Bakhite et al., 2014).

Anticancer and Antioxidant Properties

  • Anticancer and Antioxidant Activities: Research has been conducted on thiourea derivatives for their potential anticancer and antioxidant properties. A particular study synthesized a novel thiourea derivative and investigated its anticancer activities in MCF-7 breast cancer cells, as well as its antioxidant activities (Yeşilkaynak et al., 2017).

Synthesis of Surfactants

  • Synthesis of Surfactants with Antimicrobial Activities: The compound has been used in synthesizing surfactants that incorporate thiadiazole moieties. These surfactants have been shown to possess dyeing and antimicrobial activities, highlighting their potential industrial applications (Amine et al., 2012).

Heteroannulation in Synthesis

  • Intramolecular Heteroannulation: The compound and similar derivatives have been employed in intramolecular heteroannulation processes to synthesize thieno-fused nitrogen and oxygen heterocycles, which have potential applications in various fields including pharmaceuticals (Acharya et al., 2017).

properties

IUPAC Name

(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[[(2-morpholin-4-yl-2-oxoethoxy)amino]methylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N5O3S/c15-10-5-9(14(16,17)18)6-19-12(10)22-13(27)20-8-21-26-7-11(24)23-1-3-25-4-2-23/h5-6,8H,1-4,7H2,(H2,19,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKQEMQOICJVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CONC=NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CON/C=N/C(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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